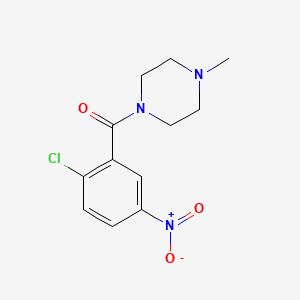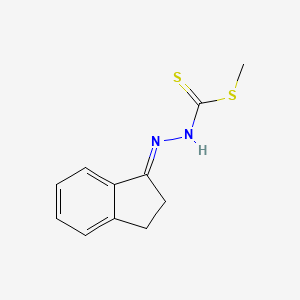![molecular formula C18H21N3O4 B5576498 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5576498.png)
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.15320616 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NMDA Receptor Antagonism and Neuroprotection
A study identified a compound structurally related to 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine as a potent antagonist of the NMDA receptor subtype NR1A/2B. This compound demonstrated potential neuroprotective effects, suggesting its relevance in neurodegenerative disease research and as a model for Parkinson's disease treatment (Wright et al., 1999).
AMPA Receptor Modulation
Another study focused on a derivative, 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine (1-BCP), indicating its role as a modulator of AMPA receptor-gated currents. This modulation suggests the compound's potential in enhancing synaptic responses, with implications for memory and cognitive function improvement (Arai et al., 1994).
Histamine H3 Antagonism
Research into 4-phenoxypiperidines, which share a core structural similarity with the compound , demonstrated potent H3 receptor antagonism. These findings are relevant for developing treatments for neurological disorders, including narcolepsy and Alzheimer's disease, by promoting wakefulness and cognitive function (Dvorak et al., 2005).
Radiolabeling Applications
A study on mixed ligand tricarbonyl complexes introduced a method that might include derivatives of this compound for radiolabeling, relevant in diagnostic imaging and targeted radiotherapy (Mundwiler et al., 2004).
Anti-Fatigue Effects
The anti-fatigue effects of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, have been explored, demonstrating enhanced endurance capacity in animal models. This research suggests potential applications in combating physical and mental fatigue (Wu et al., 2014).
Inhibition of Nitric Oxide Formation
A series of analogs to the compound have been identified as potent and selective inhibitors of nitric oxide (NO) formation. This inhibition is crucial for research into inflammatory and neurodegenerative diseases, where NO plays a significant role (Wei et al., 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12(25-14-2-3-15-16(10-14)24-11-23-15)18(22)21-8-4-13(5-9-21)17-19-6-7-20-17/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYDXGAGGVHIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NC=CN2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5576425.png)
![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)
![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)
![9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5576452.png)
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)

![(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5576478.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5576507.png)
![N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine](/img/structure/B5576512.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5576517.png)

